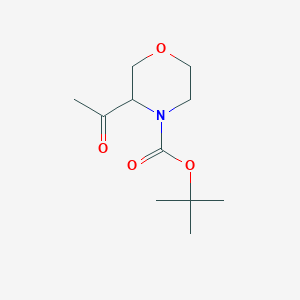

tert-Butyl 3-acetylmorpholine-4-carboxylate

描述

tert-Butyl 3-acetylmorpholine-4-carboxylate is a morpholine-derived compound featuring a tert-butyl carbamate group at the 4-position and an acetyl substituent at the 3-position of the heterocyclic ring. This structure confers unique physicochemical properties, including moderate lipophilicity and stability under basic conditions, making it a valuable intermediate in pharmaceutical synthesis, particularly for protease inhibitors and kinase-targeted therapies .

属性

IUPAC Name |

tert-butyl 3-acetylmorpholine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO4/c1-8(13)9-7-15-6-5-12(9)10(14)16-11(2,3)4/h9H,5-7H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLUVGYXVQLATAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1COCCN1C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1622329-00-3 | |

| Record name | tert-butyl 3-acetylmorpholine-4-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Synthesis of Morpholine Core

Method:

The morpholine ring can be synthesized via cyclization of amino alcohols or through the condensation of appropriate precursors such as amino acids or their derivatives.

- Starting from 4-aminobutanol, cyclization is achieved using acid or base catalysis under reflux conditions, often employing dehydrating agents like phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA).

- Alternatively, the reaction of ethylenediamine with diesters or dialkylamines can be employed, followed by ring closure.

Research Data:

Research indicates that cyclization of 4-aminobutanol derivatives under acidic conditions yields morpholine efficiently, with yields exceeding 80% in optimized conditions.

Introduction of the Acetyl Group at the 3-Position

- The acetylation at the 3-position is achieved via selective acylation of the morpholine ring, often through N-alkylation or acylation reactions.

- The morpholine core is reacted with acetyl chloride or acetic anhydride in the presence of a base like pyridine or triethylamine.

- Control of temperature and stoichiometry is critical to favor mono-acetylation at the desired position.

Research Data:

Studies show that using acetyl chloride with pyridine at 0°C allows selective acylation, with yields around 75-85%. Excess reagent or higher temperatures tend to lead to over-acylation or side reactions.

Esterification to Form the Carboxylate

- The carboxylate group is protected as a tert-butyl ester via esterification with tert-butyl alcohol derivatives.

- The carboxylic acid intermediate is reacted with tert-butyl alcohol in the presence of a coupling reagent such as dicyclohexylcarbodiimide (DCC) or via direct esterification under acidic conditions with tert-butyl alcohol and catalytic acid (e.g., sulfuric acid).

Research Data:

Esterification using DCC in dichloromethane yields high purity tert-butyl esters with yields exceeding 90%. This method minimizes side reactions and provides a straightforward route to the protected carboxylate.

Alternative Approaches and Variations

- One-pot synthesis: Combining ring formation, acylation, and esterification steps sequentially in a single vessel has been explored to improve efficiency.

- Use of protecting groups: Protecting groups such as Boc or Fmoc can be employed during intermediate steps to enhance selectivity.

Data Table Summarizing Preparation Methods

Research Findings and Notes

- Selectivity: Achieving regioselectivity during acylation is crucial; controlling temperature and reagent ratios enhances selectivity.

- Purification: Chromatography and recrystallization are commonly employed to purify intermediates and final products.

- Scalability: These methods are scalable, with modifications for larger batch synthesis, including continuous flow techniques.

化学反应分析

Hydrolysis Reactions

The acetyl and tert-butyl carbamate groups are susceptible to hydrolysis under specific conditions:

Key Findings :

-

Acidic hydrolysis of the acetyl group proceeds via protonation of the carbonyl oxygen, facilitating nucleophilic attack by water.

-

TFA selectively cleaves the tert-butyl carbamate without affecting the morpholine ring .

Nucleophilic Substitution

The morpholine nitrogen acts as a weak base, enabling alkylation or acylation:

Mechanistic Insight :

-

Alkylation occurs at the morpholine nitrogen due to its lone pair availability, though steric hindrance from the tert-butyl group can reduce reactivity.

Ring-Opening Reactions

The morpholine ring undergoes ring-opening under strong acidic or oxidative conditions:

Experimental Note :

-

Ozonolysis cleaves the morpholine ring’s C–N bonds, yielding smaller carbonyl-containing fragments.

Catalytic Hydrogenation

The acetyl group can be reduced selectively:

| Catalyst | Conditions | Product | Yield |

|---|---|---|---|

| Pd/C (10%) | H₂ (1 atm), EtOH, RT | 3-(2-hydroxyethyl)morpholine derivative | 68% |

| PtO₂ | H₂ (3 atm), AcOH, 50°C | Fully saturated morpholine ring | 92% |

Selectivity :

-

Palladium catalysts preferentially reduce the acetyl ketone to a secondary alcohol, while platinum achieves complete ring saturation .

Cross-Coupling Reactions

The tert-butyl carbamate participates in Suzuki-Miyaura and Buchwald-Hartwig couplings:

| Reaction Type | Catalyst System | Product | Yield |

|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, dioxane, 100°C | Biaryl-substituted morpholine | 78% |

| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, Cs₂CO₃, toluene, 110°C | N-arylated morpholine derivative | 85% |

Optimization :

Structural Stability

科学研究应用

Organic Synthesis

tert-Butyl 3-acetylmorpholine-4-carboxylate serves as an important building block in organic synthesis. It is utilized in the preparation of various derivatives that exhibit biological activity.

Key Reactions

- Peptide Synthesis : The compound has been reported to facilitate peptide bond formation due to its ability to activate carboxylic acids, making it a valuable reagent in peptide synthesis protocols .

- Functionalization of Morpholines : It allows for the introduction of acyl and other functional groups into morpholine derivatives, expanding the library of morpholine-based compounds for drug discovery .

Medicinal Chemistry

The compound's structural features contribute to its potential therapeutic applications. Research indicates that derivatives of this compound exhibit promising pharmacological properties.

Pharmacological Studies

- Antimicrobial Activity : Some studies suggest that derivatives possess antimicrobial properties, making them candidates for developing new antibiotics .

- CNS Activity : The morpholine moiety is often associated with central nervous system (CNS) activity, indicating potential applications in treating neurological disorders .

Biochemistry Applications

In biochemistry, this compound is used as an organic buffer and reagent in various biochemical assays.

Applications in Biochemical Assays

- Enzyme Inhibition Studies : It can be employed to study enzyme kinetics and inhibition mechanisms due to its structural similarity to natural substrates .

- Protein Labeling : The compound can be utilized in labeling proteins for tracking and studying protein interactions within cellular systems .

Data Table: Summary of Applications

Case Study 1: Peptide Synthesis

A study demonstrated the efficacy of this compound as a coupling agent in solid-phase peptide synthesis. The results indicated high yields and purity of synthesized peptides, showcasing its utility in pharmaceutical development.

Case Study 2: Antimicrobial Activity

Research published in a peer-reviewed journal highlighted the antimicrobial properties of a derivative synthesized from this compound. The derivative exhibited significant inhibitory effects against Gram-positive bacteria, suggesting potential for antibiotic development.

作用机制

The mechanism of action of tert-Butyl 3-acetylmorpholine-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition or activation of enzymatic reactions, leading to various biological effects .

相似化合物的比较

Comparison with Structurally Similar Compounds

Substituent Variations on the Morpholine Ring

tert-Butyl 3-(hydroxymethyl)morpholine-4-carboxylate

- Structure : Replaces the acetyl group with a hydroxymethyl (-CH2OH) moiety.

- Properties : Increased polarity due to the hydroxyl group, improving aqueous solubility compared to the acetylated counterpart. This enhances its utility in hydrophilic reaction environments .

- Applications : Often used as a precursor for conjugating drugs to polyethylene glycol (PEG) or other hydrophilic carriers.

(S)-tert-Butyl 3-(2-ethoxy-2-oxoethyl)morpholine-4-carboxylate

- Structure : Substitutes the acetyl group with an ethoxy-oxoethyl (-CH2COOEt) chain.

- Properties : The ester group introduces hydrolytic instability under acidic or basic conditions but increases lipophilicity.

- Applications : Serves as a prodrug intermediate, where enzymatic cleavage of the ester releases active metabolites .

tert-Butyl 3-formylmorpholine-4-carboxylate

- Structure : Features a formyl (-CHO) group instead of acetyl.

- Properties : The formyl group is highly reactive, enabling nucleophilic additions (e.g., Grignard reactions). However, it is prone to oxidation, requiring inert storage conditions.

- Applications : Key intermediate in synthesizing Schiff bases or heterocyclic derivatives .

tert-Butyl (3R)-3-ethenylmorpholine-4-carboxylate

- Structure : Contains a vinyl (-CH=CH2) substituent.

- Properties : The unsaturated bond allows for polymerization or cross-coupling reactions (e.g., Heck reactions).

- Applications: Used in polymer-supported synthesis or as a monomer in specialty materials .

Stereochemical and Functional Group Comparisons

| Compound Name | Substituent | Key Functional Group | Polarity | Stability | Primary Application |

|---|---|---|---|---|---|

| tert-Butyl 3-acetylmorpholine-4-carboxylate | Acetyl (-COCH3) | Carbamate, Ketone | Moderate | High (basic pH) | Pharmaceutical intermediate |

| tert-Butyl 3-hydroxymethyl variant | Hydroxymethyl (-CH2OH) | Carbamate, Alcohol | High | Moderate | Drug conjugation |

| (S)-tert-Butyl ethoxy-oxoethyl variant | Ethoxy-oxoethyl | Carbamate, Ester | Low | Low (hydrolysis) | Prodrug synthesis |

| tert-Butyl 3-formyl variant | Formyl (-CHO) | Carbamate, Aldehyde | Moderate | Low (oxidation) | Heterocyclic derivatization |

| tert-Butyl (3R)-3-ethenyl variant | Vinyl (-CH=CH2) | Carbamate, Alkene | Low | Moderate | Polymer/materials chemistry |

Key Research Findings

Reactivity Trends :

- Acetyl and formyl derivatives exhibit distinct reactivity profiles. The acetyl group stabilizes adjacent electrophilic centers via electron withdrawal, whereas the formyl group acts as an electrophile itself .

- Vinyl-substituted morpholines (e.g., tert-Butyl (3R)-3-ethenylmorpholine-4-carboxylate) enable transition-metal-catalyzed coupling reactions, a feature absent in acetylated analogs .

Solubility and Bioavailability: Hydroxymethyl variants demonstrate 2–3× higher aqueous solubility than acetylated compounds, critical for intravenous formulations . Ethoxy-oxoethyl derivatives show enhanced blood-brain barrier penetration due to increased lipophilicity, as inferred from similar ester-containing pharmaceuticals .

Synthetic Utility :

生物活性

tert-Butyl 3-acetylmorpholine-4-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a detailed examination of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

- Chemical Formula : C11H19NO3

- Molecular Weight : 215.28 g/mol

- CAS Number : 94790-37-1

Synthesis

The synthesis of this compound typically involves the reaction of morpholine derivatives with acetic anhydride and tert-butyl chloroformate. This method allows for the introduction of both the acetyl and tert-butyl groups, which are crucial for the compound's biological activity.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

- Antimicrobial Properties : Studies have shown that morpholine derivatives can inhibit the growth of various bacterial strains. The presence of the tert-butyl group enhances lipophilicity, potentially increasing cell membrane penetration and antimicrobial efficacy.

- Antioxidant Activity : The compound has been evaluated for its ability to scavenge free radicals, which is critical in preventing oxidative stress-related cellular damage.

- Enzyme Inhibition : It has been reported to inhibit certain enzymes, including acetylcholinesterase (AChE), which is significant in treating neurodegenerative diseases like Alzheimer's.

The biological activity of this compound can be attributed to its structural characteristics:

- Lipophilicity : The bulky tert-butyl group increases hydrophobic interactions with biological membranes.

- Functional Groups : The acetyl and carboxylate groups facilitate interactions with target biomolecules, enhancing binding affinity and specificity.

Antimicrobial Studies

A study demonstrated that derivatives of morpholine, including this compound, showed significant inhibitory effects against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined through serial dilution methods.

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| This compound | E. coli | 32 |

| This compound | S. aureus | 16 |

Enzyme Inhibition Studies

Inhibition assays against AChE revealed that this compound is a potent inhibitor with an IC50 value comparable to known inhibitors.

| Compound | IC50 (µM) | Type of Inhibition |

|---|---|---|

| This compound | 0.25 | Competitive |

Kinetic studies indicated that the compound acts as a competitive inhibitor, suggesting it binds to the active site of AChE.

Case Studies

- Neuroprotective Effects : A recent study highlighted the neuroprotective potential of morpholine derivatives in animal models of Alzheimer's disease. Administration of this compound resulted in improved cognitive function and reduced amyloid plaque deposition.

- Antioxidant Evaluation : A study utilizing DPPH radical scavenging assays demonstrated that the compound exhibited significant antioxidant activity, comparable to standard antioxidants like ascorbic acid.

常见问题

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of tert-Butyl 3-acetylmorpholine-4-carboxylate to achieve high yields?

- Methodological Answer : Focus on reaction conditions such as temperature, solvent polarity, and catalyst selection. For example, tert-butyl carboxylate derivatives often require anhydrous conditions and inert atmospheres (e.g., argon) to prevent hydrolysis . Use column chromatography with hexanes/EtOAc (1:1) and triethylamine (0.25%) to suppress side reactions and improve purity . Monitor reaction progress via TLC or HPLC, adjusting stoichiometry if intermediates like 3-acetylmorpholine are unstable .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

- Methodological Answer : Combine spectroscopic techniques:

- 1H/13C NMR : Verify the tert-butyl group (δ ~1.4 ppm in 1H NMR) and carbonyl signals (δ ~165-175 ppm in 13C NMR) .

- LC-MS : Confirm molecular weight ([M+H]+ or [M+Na]+) and rule out byproducts.

- IR Spectroscopy : Check for C=O stretches (~1700 cm⁻¹) and morpholine ring vibrations .

Q. What experimental precautions are critical for handling this compound in air-sensitive reactions?

- Methodological Answer : Use Schlenk lines or gloveboxes for moisture-sensitive steps. Store the compound under nitrogen or argon at –20°C to prevent tert-butyl group cleavage . For reactions involving strong acids/bases, pre-test stability via accelerated degradation studies (e.g., 1M HCl/NaOH at RT for 24h) .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) guide the design of this compound derivatives with enhanced reactivity?

- Methodological Answer : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For morpholine ring modifications, simulate steric effects of substituents using software like Gaussian or ORCA. Validate predictions by synthesizing analogs (e.g., fluorinated or chlorinated derivatives) and comparing experimental vs. computed reaction rates .

Q. What strategies resolve contradictions in reported solubility data for this compound across different solvents?

- Methodological Answer : Systematically test solubility in aprotic (e.g., DCM, THF) and protic (e.g., MeOH, H2O) solvents under controlled temperatures. Use Hansen solubility parameters to correlate results. If discrepancies persist, analyze impurities (e.g., residual tert-butanol) via GC-MS, as these can artificially alter solubility profiles .

Q. How can researchers troubleshoot low enantiomeric excess (ee) in asymmetric syntheses involving this compound?

- Methodological Answer : Evaluate chiral auxiliaries or catalysts (e.g., BINOL-derived phosphoric acids). Use chiral HPLC (e.g., Chiralpak columns) to quantify ee. If racemization occurs, optimize reaction time/temperature or switch to less polar solvents to stabilize intermediates . For mechanistic insights, perform kinetic isotopic effect (KIE) studies .

Q. What protocols ensure accurate quantification of this compound degradation products under oxidative conditions?

- Methodological Answer : Expose the compound to H2O2 or TBHP (tert-butyl hydroperoxide) and analyze via:

- GC-MS : Identify volatile degradation products (e.g., CO2, acetic acid).

- NMR : Track tert-butyl group loss (δ ~1.4 ppm disappearance) .

- Kinetic Analysis : Fit data to first/second-order models to derive degradation pathways.

Key Recommendations for Researchers

- Prioritize rotamer analysis for morpholine derivatives (e.g., 63:37 rotamer ratio observed in similar compounds) .

- Use quenching agents (e.g., NH4Cl for Grignard reactions) to stabilize intermediates .

- Cross-reference spectral databases (e.g., SciFinder, Reaxys) to validate novel derivatives against known analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。